molecular formula C21H22N2O4S2 B2920033 N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide CAS No. 895444-51-6

N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide

Cat. No. B2920033
CAS RN: 895444-51-6
M. Wt: 430.54
InChI Key: YGJZXSISMSKPFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The obtained aldehyde then undergoes a reaction with thiosemicarbazide in ethanol at reflux temperature, resulting in the formation of 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Molecular Structure Analysis

The molecular structure of PTTB consists of a thiazole ring attached to a phenyl group, with a tosylacetamide moiety. The chemical formula provides insights into its composition and arrangement of atoms .


Physical And Chemical Properties Analysis

  • Spectral Data : NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy have been used to confirm the structure .

Scientific Research Applications

Antitumor Activity

N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide derivatives have been synthesized and evaluated for their antitumor activity. The structure of these compounds, including the pharmacophoric group of 2-(4-aminophenyl)benzothiazole, has been utilized in various studies to assess their potential against different cancer cell lines. For instance, compounds have been screened in vitro against human tumor cell lines derived from neoplastic diseases, showing considerable anticancer activity against certain cancer types (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant and Anti-inflammatory Properties

Research has also focused on the antioxidant and anti-inflammatory potential of related compounds. Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives have been synthesized and evaluated, showing good antioxidant activity in various assays and excellent anti-inflammatory activity in certain compounds. This suggests potential applications in the treatment of diseases where oxidative stress and inflammation play a significant role (Koppireddi et al., 2013).

Corrosion Inhibition

Thiazole derivatives, including those similar in structure to N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide, have been explored for their application as corrosion inhibitors. Studies have demonstrated the synthesis of thiazoles and their ability to inhibit the corrosion of metals such as copper in acidic environments. This suggests potential industrial applications in protecting metals from corrosion (Farahati et al., 2019).

Antimicrobial Activity

Thiazole compounds have been synthesized with the aim of enhancing their surfactant properties and evaluated for their antimicrobial activities. The incorporation of a thiazole moiety into different chemical structures has led to compounds with significant antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (El-Sayed & Ahmed, 2016).

Anti-inflammatory and Analgesic Agents

Derivatives based on the thiazolidine-2,4-dione moiety, which is structurally related to N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide, have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory potency on the production of pro-inflammatory markers and exhibited protective properties in animal models of inflammation and pain (Ma et al., 2011).

Future Directions

  • Coordination Chemistry : Study its coordination behavior in metal complexes .

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-3-12-27-17-8-6-16(7-9-17)19-13-28-21(22-19)23-20(24)14-29(25,26)18-10-4-15(2)5-11-18/h4-11,13H,3,12,14H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJZXSISMSKPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide

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